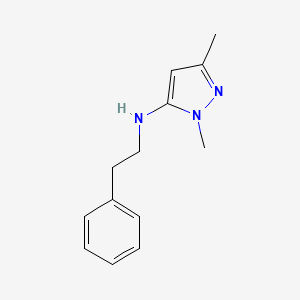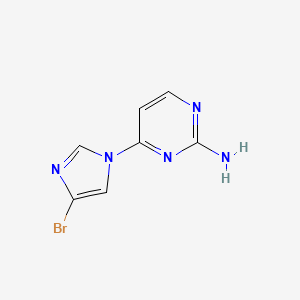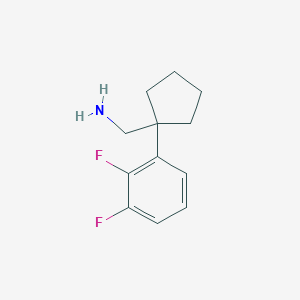![molecular formula C12H15N3O2 B11740691 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol CAS No. 1855950-45-6](/img/structure/B11740691.png)
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a compound that features a phenol group, a pyrazole ring, and a hydroxyethyl substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenol group imparts antioxidant properties, while the pyrazole ring is known for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the hydroxyethyl group: The pyrazole derivative is then reacted with ethylene oxide or ethylene glycol under controlled conditions to introduce the hydroxyethyl group.
Attachment of the phenol group: The final step involves the reaction of the hydroxyethyl-pyrazole derivative with a phenol derivative, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Biological Activity: The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)aniline: Similar structure but with an aniline group instead of a phenol group.
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness: 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is unique due to the combination of its phenol group, pyrazole ring, and hydroxyethyl substituent. This combination imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1855950-45-6 |
|---|---|
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC名 |
3-[[[1-(2-hydroxyethyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c16-7-6-15-5-4-12(14-15)13-9-10-2-1-3-11(17)8-10/h1-5,8,16-17H,6-7,9H2,(H,13,14) |
InChIキー |
WDQGIASOXWTNTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)CNC2=NN(C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11740615.png)
amine](/img/structure/B11740618.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740622.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740624.png)
![4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile](/img/structure/B11740630.png)
![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11740634.png)


![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11740659.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11740679.png)
